molecular formula C16H13FN2O2S B2454720 4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 897617-91-3

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2454720
CAS No.: 897617-91-3
M. Wt: 316.35
InChI Key: HTMQYXKKZNIZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluoro group at the 4-position and a benzothiazole moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 4-methoxy-7-methyl-2-aminobenzenethiol with a suitable electrophile.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methoxybenzyl)benzamide
  • 4-fluoro-N-(4-methylbenzyl)benzamide
  • 4-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMQYXKKZNIZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.